molecular formula C11H15AsBr2 B14545921 1-Bromo-1-phenylarsinan-1-ium bromide CAS No. 62150-86-1

1-Bromo-1-phenylarsinan-1-ium bromide

Cat. No.: B14545921
CAS No.: 62150-86-1
M. Wt: 381.97 g/mol
InChI Key: SEHNFJICXAEFBR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-phenylarsinan-1-ium bromide is a quaternary arsonium bromide characterized by a central arsenic atom bonded to a phenyl group, a bromine atom, and additional alkyl or aryl substituents. The compound’s structure likely imparts high bromine content (>70%) and thermal stability (>360°C), similar to brominated flame retardants (BFRs) synthesized through electrophilic alkylation .

Properties

CAS No.

62150-86-1

Molecular Formula

C11H15AsBr2

Molecular Weight

381.97 g/mol

IUPAC Name

1-bromo-1-phenylarsinan-1-ium;bromide

InChI

InChI=1S/C11H15AsBr.BrH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10H2;1H/q+1;/p-1

InChI Key

SEHNFJICXAEFBR-UHFFFAOYSA-M

Canonical SMILES

C1CC[As+](CC1)(C2=CC=CC=C2)Br.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-1-phenylarsinan-1-ium bromide typically involves the reaction of phenylarsine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the arsenic atom. The general reaction can be represented as follows:

C6H5AsH2+Br2C6H5AsBr2+H2\text{C}_6\text{H}_5\text{AsH}_2 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{AsBr}_2 + \text{H}_2 C6​H5​AsH2​+Br2​→C6​H5​AsBr2​+H2​

In industrial settings, the production of 1-Bromo-1-phenylarsinan-1-ium bromide may involve more sophisticated techniques, including the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Bromo-1-phenylarsinan-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reduction reactions can convert the compound back to phenylarsine. Reducing agents such as sodium borohydride are typically used.

    Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups. For example, treatment with chlorine gas can replace bromine with chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-1-phenylarsinan-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organoarsenic compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-1-phenylarsinan-1-ium bromide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atoms can participate in halogen bonding, further influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Quaternary Ammonium Bromides (e.g., Benzpyrinium Bromide)
  • Benzpyrinium bromide (C₁₃H₁₃BrN₂O) is a quaternary ammonium salt used pharmacologically as a cholinesterase inhibitor . Unlike 1-bromo-1-phenylarsinan-1-ium bromide, its nitrogen center limits thermal stability (decomposes below 200°C) and reduces bromine content (~25%).
  • 1-Butylpyridinium bromide (C₉H₁₄BrN), an ionic liquid, shares the ionic character of the arsonium compound but lacks aromatic bromination, resulting in lower bromine content (~31%) and distinct solvent applications .
Brominated Flame Retardants (BFRs)
  • Pentabromobenzyl bromide (PBBB) derivatives exhibit bromine content (68–75%) and thermal stability (>360°C) comparable to the target compound. For example, PBBB-alkylated polyphenylene ether achieves a molecular weight (Mw) of ~385,000 and polydispersity (PD) of 15.4, highlighting its polymeric utility . In contrast, 1-bromo-1-phenylarsinan-1-ium bromide’s monomeric structure may limit its use in polymer matrices but enhance solubility in polar solvents.
Crystal Engineering Salts
  • 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide (C₁₂H₁₃N₂S⁺·Br⁻) crystallizes in a monoclinic P2₁/c space group stabilized by N–H∙∙∙Br hydrogen bonds. The arsonium compound’s larger arsenic atom may distort crystal packing, reducing symmetry compared to sulfur/nitrogen-centered analogs .

Physicochemical Properties

Compound Bromine Content Thermal Stability (°C) Molecular Weight (g/mol) Key Applications
1-Bromo-1-phenylarsinan-1-ium bromide* ~70% (estimated) >300 (hypothetical) ~350 (estimated) Flame retardants, ionic liquids
Pentabromobenzyl bromide (PBBB) 70–75% >360 544.7 Polymeric flame retardants
Benzpyrinium bromide 25% <200 277.16 Pharmaceuticals
1-Butylpyridinium bromide 31% ~250 202.08 Solvents, electrolytes

*Hypothetical data based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.